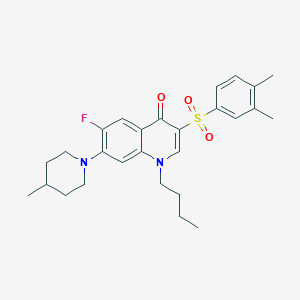
1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H33FN2O3S and its molecular weight is 484.63. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Complex Formation : New complexes involving benzo[h]quinolin-10-yl-N derivatives have been synthesized, showcasing their potential in creating diverse metal-organic structures. These compounds have been characterized by conductivities, PMR, and IR spectra, indicating their utility in understanding metal-ligand interactions (Nonoyama, 1974).
Antimicrobial Applications : Some N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds, particularly 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate, showed high activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Fadda et al., 2016).
Polymer Integration : Quinolone drugs have been successfully integrated as monomers into polyurethane backbones. This incorporation demonstrates the feasibility of using quinolone derivatives in polymer chemistry for creating materials with antimicrobial properties (Yang & Santerre, 2001).
Chemical Reactions and Properties
Synthetic Methodologies : Studies on the reactions of quinoline derivatives with sulfur nucleophiles have provided valuable insights into synthesizing sulfur-containing compounds. These compounds are known for their biological activity, including antitumor and antimicrobial properties (Aleksanyan & Hambardzumyan, 2014).
Cyclization Reactions : Research into cyclization reactions involving azoles and quinoline derivatives highlights the potential for creating novel compounds with unique structures and properties. Such reactions are crucial in medicinal chemistry for developing new therapeutic agents (Rosevear & Wilshire, 1991).
Eigenschaften
IUPAC Name |
1-butyl-3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN2O3S/c1-5-6-11-30-17-26(34(32,33)21-8-7-19(3)20(4)14-21)27(31)22-15-23(28)25(16-24(22)30)29-12-9-18(2)10-13-29/h7-8,14-18H,5-6,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNBSMFUIGFMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B2690149.png)
![4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine](/img/structure/B2690151.png)
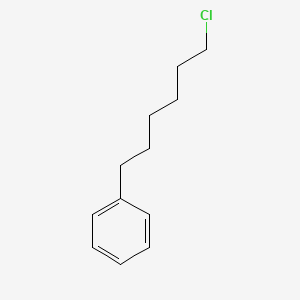
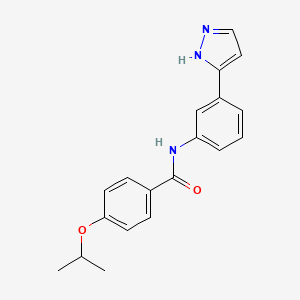
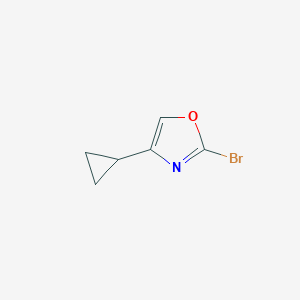
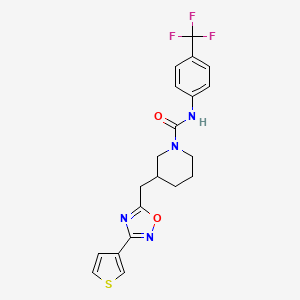
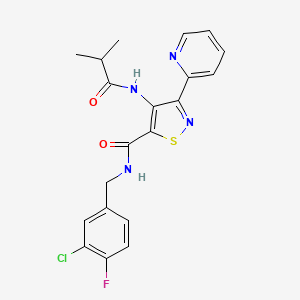
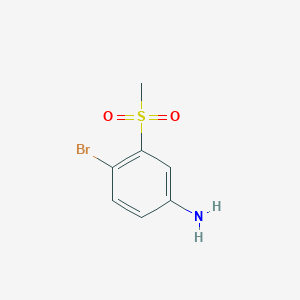
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride](/img/structure/B2690163.png)
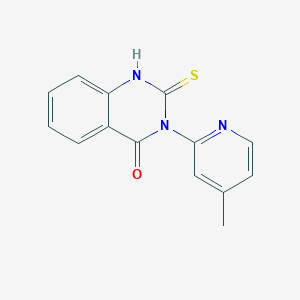
![3-ethyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690165.png)
![4-(tert-butyl)benzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2690167.png)
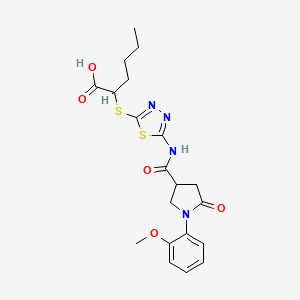
![N-(3,5-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2690171.png)